molecular formula C7H3Cl3FNO3 B1402245 1-Fluoro-2-nitro-3-(trichloromethoxy)benzene CAS No. 1404195-11-4

1-Fluoro-2-nitro-3-(trichloromethoxy)benzene

Cat. No.: B1402245
CAS No.: 1404195-11-4
M. Wt: 274.5 g/mol
InChI Key: PVJOJYAAQRLMGU-UHFFFAOYSA-N
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Description

1-Fluoro-2-nitro-3-(trichloromethoxy)benzene is a chemical compound with the CAS Registry Number 1404195-11-4 . This specific organic compound is utilized for medicinal purposes . It belongs to a class of aromatic compounds known for their utility as advanced intermediates and building blocks in chemical synthesis. Researchers value such structurally complex benzene derivatives for developing new pharmaceutical candidates and other fine chemicals. The presence of multiple functional groups, including the electron-withdrawing nitro group and the trichloromethoxy moiety, makes this compound a valuable scaffold for further chemical transformations and structure-activity relationship (SAR) studies in medicinal chemistry projects. This product is intended for research and development applications in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-fluoro-2-nitro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-5-3-1-2-4(11)6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJOJYAAQRLMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242365
Record name Benzene, 1-fluoro-2-nitro-3-(trichloromethoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404195-11-4
Record name Benzene, 1-fluoro-2-nitro-3-(trichloromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404195-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-2-nitro-3-(trichloromethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution of Chloronitrobenzene

The fluorine atom in the target compound is introduced by replacing a chlorine substituent on a chloronitrobenzene precursor. This is typically achieved by reacting chloronitrobenzene with potassium fluoride or similar fluorinating agents in the presence of phase transfer catalysts or pyridinium salts.

  • Reaction Conditions:

    • Temperature: 100°C to 215°C (optimum around 210–215°C),
    • Reaction time: 1 to 6 hours, sometimes up to 20 hours for completion,
    • Catalysts: N-(2-ethylhexyl)-4-(N',N'-dimethylamino)pyridinium chloride salt,
    • Solvent: Often toluene or similar organic solvents,
    • Workup: Extraction, distillation, or steam distillation to isolate the fluoronitrobenzene.
  • Yield and Purity:

    • Yields typically exceed 85%,
    • Minimal by-products formed,
    • Purity can be sufficient from crude organic phase after aqueous workup.

This method is based on the improved process described in US Patent 4642398A, which emphasizes efficient substitution with high yields and low impurity formation.

Parameter Typical Value
Starting material p-Chloronitrobenzene
Fluorinating agent Potassium fluoride
Catalyst Pyridinium chloride salt
Temperature 210–215 °C
Reaction time 1–6 hours
Yield ≥85%
Purification Distillation, extraction

Introduction of the Trichloromethoxy Group

Preparation of Trichloromethylated Benzene Derivatives

The trichloromethoxy substituent is introduced via halogenation of methyl or methoxy groups on the aromatic ring, often involving chlorination or fluorination reactions in the presence of halogen transfer catalysts.

  • Halogen Transfer Catalysts:

    • Antimony pentachloride (SbCl5),
    • Iron trichloride (FeCl3),
    • Titanium tetrachloride (TiCl4),
    • Used in catalytic amounts (0.1–5% by weight, preferably 0.25–0.75%).
  • Promoters:

    • Metal chlorides such as sodium chloride or potassium chloride,
    • Hydrogen chloride gas to enhance catalyst activity.
  • Reaction Conditions:

    • Temperature: 20–120°C, optimally 40–80°C,
    • Pressure: 1–50 bar, preferably 10–30 bar,
    • Solvent: Often solvent-free, but carbon disulfide or nitrobenzene may be used,
    • Duration: Variable, depending on substrate and catalyst loading.
  • Process:

    • Partially fluorinated and chlorinated xylenes or benzene derivatives are reacted with halogen transfer catalysts,
    • The reaction proceeds via electrophilic substitution to introduce trichloromethyl groups,
    • Post-reaction hydrolysis and filtration remove catalysts,
    • Fractional distillation isolates the trichloromethylated product.

This method is detailed in US Patent 4093669A, which describes the preparation of trichloromethyl-trifluoromethyl-benzenes and related compounds by halogen transfer catalysis under controlled conditions.

Parameter Typical Value
Catalyst Antimony pentachloride (0.25–0.75%)
Promoter Sodium chloride, hydrogen chloride
Temperature 40–80 °C
Pressure 10–30 bar
Solvent None or carbon disulfide, nitrobenzene
Reaction time Several hours
Workup Hydrolysis, filtration, washing
Purification Fractional distillation

Research Findings and Optimization Notes

  • The fluorination step benefits from phase transfer catalysts that enhance the nucleophilicity of fluoride ions and ensure high conversion rates with minimal side reactions.

  • Halogen transfer catalysts like antimony pentachloride are critical for selective chlorination to form the trichloromethoxy group without over-chlorination or decomposition.

  • Reaction parameters such as temperature, pressure, and catalyst/promoter ratios must be optimized based on the specific substrate to maximize yield and minimize by-products.

  • Recycling of catalyst and unreacted starting materials through fractional distillation and reprocessing improves overall process efficiency and sustainability.

  • The absence of solvent in halogenation steps reduces environmental impact and simplifies product isolation.

Summary Table of Preparation Methods

Step Starting Material Reagents & Catalysts Conditions Outcome Reference
Fluorination Chloronitrobenzene derivative Potassium fluoride, pyridinium salt 210–215 °C, 1–6 h 1-Fluoronitrobenzene intermediate
Trichloromethoxy group introduction Partially chlorinated/fluorinated benzene Antimony pentachloride, NaCl, HCl 40–80 °C, 10–30 bar, solvent-free or CS2 Trichloromethylated benzene derivative
Purification Reaction mixture Water, acid wash, filtration, distillation Ambient to moderate temperatures Pure 1-fluoro-2-nitro-3-(trichloromethoxy)benzene

Chemical Reactions Analysis

1-Fluoro-2-nitro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

    Substitution: The fluorine atom can be substituted by nucleophiles such as phenols in the presence of potassium carbonate in dimethylformamide at elevated temperatures.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include reducing agents like tin and hydrochloric acid, nucleophiles like phenols, and bases like potassium carbonate. Major products formed from these reactions include amino derivatives and substituted benzene compounds.

Scientific Research Applications

1-Fluoro-2-nitro-3-(trichloromethoxy)benzene is utilized in various scientific research applications, including:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Fluoro-2-nitro-3-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group and fluorine atom play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic aromatic substitution and reduction reactions, which modify the compound’s structure and activity .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The compound’s structural analogs differ in halogen type, substituent positions, and functional groups, leading to distinct electronic and steric properties:

1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene (CAS 1404193-85-6)
  • Substituents: 1-F, 2-NO₂, 3-O-CF₃.
  • Key Differences : The trifluoromethoxy group (-O-CF₃) is more electron-withdrawing than -O-CCl₃, reducing the electron density of the aromatic ring more significantly. This enhances the compound’s stability under acidic conditions but may hinder nucleophilic substitution at adjacent positions.
  • Applications : Used as a pharmaceutical intermediate, similar to the trichloromethoxy analog, but with distinct solubility profiles due to fluorine’s lower molecular weight .
1-(3,3-Dichloroallyloxy)-2-nitrobenzene
  • Substituents: 1-O-(CH₂CCl₂), 2-NO₂.
  • Key Differences : The dichloroallyloxy group introduces steric bulk and conjugated double bonds, which may stabilize intramolecular interactions (e.g., C7–H7B···Cl2 contacts ). However, the absence of fluorine reduces its utility in fluorinated drug synthesis.
4-Chloro-3-nitrobenzotrifluoride (C60600)
  • Substituents: 4-Cl, 3-NO₂, CF₃.
  • Key Differences : The trifluoromethyl (-CF₃) group at position 3 and chlorine at position 4 create a meta-directing electronic environment, contrasting with the ortho/para-directing effects of the trichloromethoxy group in the target compound. This alters regioselectivity in further functionalization .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Boiling/Melting Point (Estimated) Key Reactivity Notes
1-Fluoro-2-nitro-3-(trichloromethoxy)benzene C₇H₃Cl₃FNO₃ 279.47 High mp due to Cl substituents Nitro group reducible (H₂/Raney-Ni)
1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene C₇H₃F₄NO₃ 225.10 Lower mp (fluorine volatility) Resists hydrolysis under mild acids
1-Fluoro-4-(trichloromethoxy)benzene C₇H₄Cl₃FO 233.46 Similar mp to target compound Less steric hindrance at position 4

Biological Activity

1-Fluoro-2-nitro-3-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C7H3Cl3FNO3
  • Molecular Weight : 253.46 g/mol
  • CAS Number : 1427460-51-2

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.
  • Cellular Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its mechanism involves the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death .
  • Antimicrobial Activity : Research has suggested that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

Biological Activity Data

Biological ActivityObserved EffectsReference
Enzyme InhibitionCytochrome P450 inhibition
AntimicrobialActivity against bacteria and fungi
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial effects of this compound revealed significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating that the compound could effectively inhibit bacterial growth at low concentrations.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of the compound were evaluated using human cancer cell lines. The results showed a dose-dependent response where higher concentrations led to increased rates of apoptosis. Flow cytometry analysis confirmed the activation of caspase pathways, indicating a clear mechanism for its anticancer activity .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

  • Stability and Degradation : The compound exhibits stability under standard laboratory conditions, although its biological activity may diminish over time due to degradation processes.
  • Dosage Variability : The effectiveness and toxicity of the compound vary with dosage. Lower doses have been shown to modulate biochemical pathways without significant toxicity, while higher doses can lead to adverse effects .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Fluoro-2-nitro-3-(trichloromethoxy)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

Nitration : Introduce the nitro group at position 2 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions like over-nitration .

Trichloromethoxy Introduction : React with trichloromethyl hypochlorite (CCl₃OCl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to attach the trichloromethoxy group at position 3 .

Fluorination : Substitute a leaving group (e.g., Cl) at position 1 with KF or CsF in polar aprotic solvents (DMF, DMSO) at 80–100°C .

Q. Key Variables :

  • Temperature control during nitration prevents decomposition of the trichloromethoxy group.
  • Catalyst choice (FeCl₃ vs. AlCl₃) affects regioselectivity in trichloromethoxy substitution.

Data Contradictions :
Conflicting reports exist on the optimal order of functional group introduction. Some studies prioritize fluorination before nitration to avoid electron-withdrawing group (EWG) interference, but this may reduce nitro group stability .

Q. What analytical techniques are most effective for characterizing this compound and confirming regiochemistry?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Distinguishes fluorine environments (δ ~ -110 to -120 ppm for aromatic F) .
    • ¹³C NMR : Confirms trichloromethoxy (CCl₃O-) via a distinct peak at ~95 ppm .
  • X-ray Crystallography : Resolves positional ambiguity of substituents (e.g., nitro vs. trichloromethoxy orientation) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₇H₃Cl₃FNO₃, MW 287.45 g/mol) and isotopic patterns .

Best Practices :
Combine multiple techniques to address overlapping signals (e.g., NOESY for spatial proximity analysis).

Advanced Research Questions

Q. How do electronic effects of the trichloromethoxy and nitro groups influence electrophilic substitution reactions?

Methodological Answer: The nitro group (meta-directing, strong EWG) and trichloromethoxy group (ortho/para-directing, moderate EWG) create competing electronic environments. Computational studies (DFT calculations) reveal:

  • Nitro Dominance : In nitration, the nitro group directs incoming electrophiles to the meta position (relative to itself), overriding trichloromethoxy’s influence .
  • Substitution Reactions : For nucleophilic aromatic substitution (SNAr), the electron-deficient ring activates positions ortho/para to the nitro group. Kinetic studies with MeONa show higher reactivity at position 4 (para to nitro) than position 6 (ortho to trichloromethoxy) .

Experimental Validation :
Use isotopic labeling (e.g., ¹⁸O in nitro groups) and kinetic isotope effects (KIE) to track regioselectivity .

Q. What are the challenges in reducing the nitro group to an amine without cleaving the trichloromethoxy moiety?

Methodological Answer: Reduction Methods :

  • Catalytic Hydrogenation : Pd/C with H₂ at 30–50 psi selectively reduces nitro to amine, but high pressures risk C-Cl bond hydrogenolysis .
  • Chemical Reduction : SnCl₂/HCl preserves the trichloromethoxy group but generates acidic byproducts requiring neutralization (NaHCO₃) .

Q. Optimization Strategies :

  • Solvent Choice : Use EtOH instead of THF to stabilize intermediates and minimize side reactions.
  • Additives : Introduce NH₄OAc to buffer the reaction and prevent HCl-induced degradation .

Contradictions :
Some studies report partial dechlorination (~5–10%) even under mild conditions, necessitating post-reduction purification (e.g., column chromatography) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or DNA)?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., cytochrome P450). The trichloromethoxy group’s hydrophobicity enhances binding to nonpolar active sites .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. The nitro group’s charge distribution affects hydrogen bonding with catalytic residues .
  • QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using datasets from fluorinated analogs .

Validation :
Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays.

Q. What are the environmental degradation pathways of this compound, and how do substituents affect persistence?

Methodological Answer:

  • Photolysis : UV irradiation cleaves the C-Cl bond in trichloromethoxy, forming dichloromethoxy intermediates (GC-MS confirmed) .
  • Hydrolysis : Under alkaline conditions (pH >10), the nitro group stabilizes the ring, but trichloromethoxy hydrolyzes to COCl₂, detectable via FTIR .
  • Biodegradation : Soil microbial studies show slow degradation (~20% in 30 days) due to fluorine’s electronegativity inhibiting enzymatic attack .

Mitigation Strategies :
Design analogs with less stable substituents (e.g., replacing Cl with Br) to enhance degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-2-nitro-3-(trichloromethoxy)benzene
Reactant of Route 2
1-Fluoro-2-nitro-3-(trichloromethoxy)benzene

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